2-((2-chlorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Description

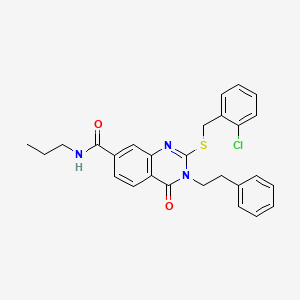

2-((2-Chlorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative with a structurally complex framework. Its core quinazoline-4(3H)-one moiety is substituted at the 2-position with a 2-chlorobenzylthio group, at the 3-position with a phenethyl chain, and at the 7-position with an N-propyl carboxamide (Figure 1). The phenethyl and N-propyl carboxamide substituents distinguish it from related compounds, which often feature simpler phenyl or ester groups at these positions.

Properties

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propylquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClN3O2S/c1-2-15-29-25(32)20-12-13-22-24(17-20)30-27(34-18-21-10-6-7-11-23(21)28)31(26(22)33)16-14-19-8-4-3-5-9-19/h3-13,17H,2,14-16,18H2,1H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGDVAMANMEZOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chlorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursorsThe phenethyl side chain is then attached through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents to minimize waste and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

2-((2-chlorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve the best results .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents to the quinazoline core .

Scientific Research Applications

2-((2-chlorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-chlorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazoline Derivatives

2-Substituent Variations: The target compound shares the 2-chlorobenzylthio group with Compound 6. This substituent introduces electron-withdrawing effects and steric bulk, which may enhance target binding compared to Compound 7’s simpler thioxo group or Compound 9’s 4-CF3-benzylthio group. The chlorine atom’s ortho position could improve hydrophobic interactions in enzyme active sites .

3-Substituent Differences :

- The phenethyl group in the target compound extends the hydrophobic chain compared to the phenyl group in Compounds 7–8. This elongation may enhance interactions with hydrophobic pockets in proteins, such as sEH, but could also reduce solubility.

7-Substituent Functionalization :

- The N-propyl carboxamide in the target compound replaces the methyl ester in analogs. Carboxamides generally exhibit improved hydrogen-bonding capacity and metabolic stability over esters, which may enhance bioavailability and target engagement .

Biological Activity

The compound 2-((2-chlorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound features a quinazoline backbone with several functional groups that may enhance its biological activity:

- Chlorobenzyl group : Enhances lipophilicity and potential receptor interactions.

- Phenethyl moiety : May contribute to binding affinity.

- Propyl amine side chain : Potentially increases solubility and bioavailability.

The molecular formula is , with a molecular weight of approximately 492.0 g/mol.

Comparative Analysis with Similar Compounds

A comparative analysis with other quinazoline derivatives can provide insights into the unique properties of this compound.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(3-Aminopropyl)-9-fluoroquinazolinone | Fluorine substitution; amino propyl group | Anticancer activity |

| 6-Fluoroquinazolinone | Fluorine substitution; simple quinazoline base | Antimicrobial properties |

| N-(4-Chlorophenyl)-2-thioxoquinazolinone | Thioether functionality; chlorinated phenyl | Inhibitory effects on specific enzymes |

The unique combination of halogenated benzyl groups and phenethyl moiety in this compound may enhance its binding affinity and selectivity toward biological targets compared to other similar compounds.

Understanding the mechanism of action for this compound requires further investigation. Preliminary studies suggest potential interactions with various biological targets:

- Inhibition of signaling pathways : Similar compounds have been shown to inhibit pathways such as the phosphoinositide 3-kinase/Akt pathway, which is crucial in cancer cell survival.

- Receptor interactions : The structural features may allow for interaction with specific receptors involved in cellular signaling processes.

Case Studies and Research Findings

Currently, there are no detailed case studies specifically focused on this compound. However, research on related compounds indicates promising avenues for exploration:

- Anticancer Studies : Research on quinazoline derivatives has shown significant anticancer effects in various cell lines, suggesting that structural modifications can lead to enhanced potency.

- Antimicrobial Testing : Similar compounds have demonstrated effectiveness against resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents.

Q & A

Q. Critical Reaction Conditions :

- Temperature Control : Maintain 0–5°C during thiourea coupling to minimize side reactions .

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions to enhance reactivity .

- Purification : Employ flash chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity product .

Basic: What analytical techniques are essential for confirming the structural identity and purity of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Verify substituent integration (e.g., 2-chlorobenzyl protons at δ 4.5–5.0 ppm, phenethyl aromatic protons at δ 7.2–7.4 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .

Infrared Spectroscopy (IR) : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and thioether bonds (C-S at ~650 cm⁻¹) .

HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns (acetonitrile/water gradient) .

Advanced: How can molecular docking simulations using AutoDock Vina be optimized to predict target binding modes and affinity?

Methodological Answer:

Grid Parameterization :

- Define a 20 Å × 20 Å × 20 Å grid box centered on the target protein’s active site (e.g., kinase ATP-binding pocket) .

- Adjust grid spacing to 0.375 Å for precision .

Ligand Preparation :

- Generate low-energy 3D conformers using Open Babel, accounting for tautomeric states and protonation at physiological pH .

Docking Validation :

Scoring Function Analysis :

- Compare AutoDock Vina’s empirical scoring (e.g., binding energy ≤ -8.0 kcal/mol) with MM-PBSA/GBSA for energy refinement .

Advanced: What strategies resolve contradictions in reported in vitro bioactivity data across studies?

Methodological Answer:

Assay Standardization :

- Normalize protocols (e.g., fixed ATP concentration in kinase assays) to minimize variability .

Data Triangulation :

- Cross-validate IC50 values using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Meta-Analysis :

- Apply statistical tools (e.g., mixed-effects models) to account for inter-study heterogeneity in potency measurements .

Compound Integrity Checks :

- Re-characterize batches via LC-MS to confirm stability (e.g., no degradation under assay conditions) .

Advanced: How to design structure-activity relationship (SAR) studies to identify pharmacophoric elements in this compound?

Methodological Answer:

Analog Synthesis :

- Systematically modify substituents (e.g., replace 2-chlorobenzyl with 4-fluorobenzyl) and assess activity shifts .

3D-QSAR Modeling :

- Align analogs in a common pharmacophore using molecular alignment tools (e.g., PHASE). Derive CoMFA/CoMSIA models to map steric/electrostatic contributions .

Free-Wilson Analysis :

- Quantify contributions of individual substituents (e.g., phenethyl vs. benzyl groups) to bioactivity using regression models .

Advanced: What in vitro models are suitable for evaluating pharmacokinetic properties?

Methodological Answer:

Metabolic Stability :

- Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS (t1/2 > 30 min desirable) .

Permeability :

- Use Caco-2 monolayers to assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .

Plasma Protein Binding :

- Quantify unbound fraction via equilibrium dialysis (fu > 5% reduces dose requirements) .

CYP Inhibition :

- Screen against CYP3A4/2D6 isoforms (IC50 > 10 µM minimizes drug-drug interaction risks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.